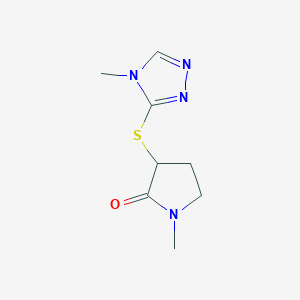![molecular formula C20H24N8 B2416503 N-(1-(3-(tert-ブチル)-[1,2,4]トリアゾロ[4,3-b]ピリダジン-6-イル)アゼチジン-3-イル)-N-メチル-1H-ベンゾ[d]イミダゾール-2-アミン CAS No. 2320472-65-7](/img/structure/B2416503.png)
N-(1-(3-(tert-ブチル)-[1,2,4]トリアゾロ[4,3-b]ピリダジン-6-イル)アゼチジン-3-イル)-N-メチル-1H-ベンゾ[d]イミダゾール-2-アミン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-1H-benzo[d]imidazol-2-amine is a complex organic compound that belongs to the class of triazolopyridazine derivatives
科学的研究の応用
N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-1H-benzo[d]imidazol-2-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets.
Biological Studies: Used in studies to understand its mechanism of action and its effects on cellular processes.
Pharmaceutical Development: Explored as a lead compound in the development of new drugs, particularly for its potential anti-cancer and anti-inflammatory properties.
Chemical Biology: Utilized in chemical biology to probe biological pathways and identify new drug targets.
作用機序
Target of Action
Similar [1,2,4]triazolo[4,3-a]pyrazine derivatives have been reported to inhibit c-met kinase , a protein that plays a crucial role in cellular growth, survival, and migration.
Mode of Action
It’s plausible that it interacts with its target in a manner similar to other [1,2,4]triazolo[4,3-a]pyrazine derivatives, which inhibit the activity of c-met kinase . This inhibition could potentially disrupt the signaling pathways regulated by this kinase, leading to altered cellular processes.
Biochemical Pathways
Given the potential inhibition of c-met kinase , it’s likely that the compound affects pathways related to cellular growth and survival. Disruption of these pathways could lead to the inhibition of cancer cell proliferation.
Result of Action
Based on the potential inhibition of c-met kinase , it’s plausible that the compound could exhibit anti-tumor activity, as seen with similar [1,2,4]triazolo[4,3-a]pyrazine derivatives .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-1H-benzo[d]imidazol-2-amine typically involves multiple steps:
Formation of the Triazolopyridazine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazolopyridazine ring. Common reagents include hydrazine derivatives and nitriles, with the reaction often facilitated by catalysts such as palladium or copper salts.
Azetidine Ring Formation: The azetidine ring is introduced through a nucleophilic substitution reaction, where a suitable azetidine precursor reacts with the triazolopyridazine intermediate.
Final Coupling: The final step involves coupling the azetidine-triazolopyridazine intermediate with N-methyl-1H-benzo[d]imidazol-2-amine. This step may require the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow chemistry techniques to enhance efficiency and safety.
化学反応の分析
Types of Reactions
N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-1H-benzo[d]imidazol-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, particularly at the azetidine ring, using reagents such as alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could lead to fully saturated compounds.
類似化合物との比較
Similar Compounds
N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-1H-benzo[d]imidazol-2-amine: is compared with other triazolopyridazine derivatives, such as:
Uniqueness
The uniqueness of N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-1H-benzo[d]imidazol-2-amine lies in its specific structural configuration, which imparts distinct biological activity and chemical reactivity. Its ability to form stable interactions with biological targets makes it a valuable compound in drug discovery and development.
特性
IUPAC Name |
N-[1-(3-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N-methyl-1H-benzimidazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N8/c1-20(2,3)18-24-23-16-9-10-17(25-28(16)18)27-11-13(12-27)26(4)19-21-14-7-5-6-8-15(14)22-19/h5-10,13H,11-12H2,1-4H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYZJYDZUFJQORB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C2N1N=C(C=C2)N3CC(C3)N(C)C4=NC5=CC=CC=C5N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-Butyl (1-oxa-9-azaspiro[5.5]undecan-4-yl)carbamate hydrochloride](/img/structure/B2416423.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-nitrophenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2416424.png)



![Methyl 5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2416434.png)


![(E)-2-methyl-3-phenyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acrylamide](/img/structure/B2416439.png)


